9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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Overview
Description
9,10-Didehydro Cabergoline: is a derivative of cabergoline, a well-known dopamine receptor agonist. This compound is primarily used in scientific research and is known for its structural similarity to cabergoline, which is used in the treatment of hyperprolactinemic disorders and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Didehydro Cabergoline typically involves the use of ergocryptine as a starting material. The process includes several steps, such as oxidation and amide formation. One of the methods involves the use of activated dimethyl sulfoxide (DMSO) and a Pinnick oxidation sequence to achieve the desired compound .
Industrial Production Methods: Industrial production of 9,10-Didehydro Cabergoline follows a similar synthetic route but on a larger scale. The process involves the use of palladium on carbon as a catalyst in N,N-dimethylformamide (DMF) for hydrogenation reactions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Using reagents like activated DMSO.
Reduction: Typically involves hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Oxidation: Activated DMSO and Pinnick oxidation sequence.
Reduction: Palladium on carbon in DMF.
Substitution: Various alkylating agents and solvents like tetrahydrofuran (THF) and DMF.
Major Products Formed: The major products formed from these reactions include various derivatives of 9,10-Didehydro Cabergoline, which are used as intermediates in the synthesis of other pharmacologically active compounds .
Scientific Research Applications
Chemistry: 9,10-Didehydro Cabergoline is used as a reference standard in analytical chemistry to study the impurity profile of cabergoline. It helps in the development of new synthetic routes and the optimization of existing ones .
Biology: In biological research, this compound is used to study the interaction of dopamine receptor agonists with various receptors in the brain. It helps in understanding the pharmacodynamics and pharmacokinetics of related compounds .
Medicine: Although not used directly in medicine, 9,10-Didehydro Cabergoline serves as a precursor in the synthesis of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinson’s disease .
Industry: In the pharmaceutical industry, this compound is used in the quality control of cabergoline production. It helps in ensuring the purity and efficacy of the final product .
Mechanism of Action
9,10-Didehydro Cabergoline exerts its effects by acting as a dopamine receptor agonist. It primarily targets the dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of prolactin secretion from the pituitary gland .
Comparison with Similar Compounds
Cabergoline: A potent dopamine receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson’s disease.
Uniqueness: 9,10-Didehydro Cabergoline is unique due to its specific structural modifications, which make it a valuable compound in research. Its ability to serve as a reference standard and its role in the synthesis of cabergoline highlight its importance in both scientific and industrial applications .
Properties
Molecular Formula |
C26H35N5O2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,19,23,28H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t19-,23-/m1/s1 |
InChI Key |
QSDBNKLYDMLOES-AUSIDOKSSA-N |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Origin of Product |
United States |
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